5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one
Description
5-(Methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one is a heterocyclic compound featuring a fused imidazo[1,2-c]quinazoline core substituted with a methylsulfanyl (-SCH₃) group at the 5-position. This structural motif is associated with diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Properties
IUPAC Name |
5-methylsulfanyl-3H-imidazo[1,2-c]quinazolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3OS/c1-16-11-12-8-5-3-2-4-7(8)10-13-9(15)6-14(10)11/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAXVDVCGKUNLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C3=NC(=O)CN31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzo[d]imidazole Intermediate Route
A 2023 study demonstrated the synthesis of benzoimidazo[1,2-c]quinazolines using 2-nitrobenzaldehyde and benzene-1,2-diamine in glacial acetic acid. Cyclization under reflux yields 2-(2-nitrophenyl)-1H-benzo[d]imidazole, which is reduced to an amine intermediate using SnCl₂·2H₂O/HCl. Subsequent condensation with substituted benzaldehydes introduces aryl groups at position 5.
Imidazole Intermediate Route
Alternatively, 2-nitrobenzaldehyde , benzil , and ammonium acetate undergo cyclization in acetic acid to form 2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole. Nitro reduction followed by cyclization with carbon disulfide (CS₂) and KOH generates the critical thiol moiety at position 5 (imidazo[1,2-c]quinazoline-5-thiol).
Introduction of the Methylsulfanyl Group
The methylsulfanyl (-SMe) group is introduced via nucleophilic substitution (Sₙ2) or alkylation of the thiol intermediate.
Direct Alkylation of Thiol Intermediates
In a 2024 protocol, imidazo[1,2-c]quinazoline-5-thiol reacts with methyl iodide or methyl bromoacetate in dimethylformamide (DMF) with K₂CO₃ at 80°C. This method achieves 65–78% yields, with selectivity favoring S-alkylation over O-alkylation due to the softer nucleophilic character of sulfur.
Optimization Note : Sodium methoxide (NaOMe) in methanol enhances reaction efficiency compared to triethylamine or tetrabutylammonium bromide, as shown in a 2006 study. Prolonged reflux (18 hours) maximizes conversion.
Alternative Pathways via Azide Intermediates
A 2024 approach utilized sodium azide (NaN₃) to convert 2-chloro-N-arylacetamides to azides, followed by click chemistry with propargyl bromides. While this route primarily generates triazole derivatives, it highlights the versatility of imidazo[1,2-c]quinazoline functionalization.
Mechanistic Insights and Byproduct Analysis
Competing Alkylation Pathways
Alkylation of thiols with methylating agents risks forming sulfonium salts or sulfoxides. However, anhydrous conditions and aprotic solvents (e.g., DMF) suppress oxidation.
Intramolecular Cyclization Risks
Hydrazide intermediates derived from methyl bromoacetate may undergo unintended cyclization. For example, heating (2-methylsulfanyl-4-oxoquinazolin-3-yl)acetohydrazide in DMF at 150°C produces imidazo[2,1-b]quinazolin-5-ones. Controlled temperatures (<100°C) and dilute conditions mitigate this.
Analytical Validation and Spectral Data
Successful synthesis is confirmed via:
- ¹H NMR : Methylsulfanyl protons resonate at δ 2.67 ppm (singlet).
- IR Spectroscopy : Lactam C=O stretches appear at 1673–1684 cm⁻¹.
- HRMS : Molecular ion peak at m/z 231.28 (C₁₁H₉N₃OS).
Comparative Evaluation of Synthetic Routes
Industrial-Scale Considerations
Purification Challenges
Column chromatography is essential to separate methylsulfanyl derivatives from diaryl sulfides. Ethyl acetate/hexane (3:7) eluent systems provide optimal resolution.
Chemical Reactions Analysis
Types of Reactions
5-(Methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the quinazoline ring.
Substitution: The imidazole ring can undergo substitution reactions, where the methylsulfanyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted imidazoquinazoline derivatives.
Scientific Research Applications
5-(Methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: The compound is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physicochemical Properties
- Melting Points: Non-fused imidazoquinazolines (e.g., target compound) often exhibit high melting points (>300°C) due to rigid planar structures . Furo- or thieno-fused analogs (e.g., 5c) show reduced melting points (210–278°C), suggesting enhanced solubility .
- Lipophilicity : Methylsulfanyl and halogen substituents increase logP values, improving blood-brain barrier penetration in CNS-targeted analogs .
Mechanism of Action
- Antimicrobial Activity : Methylsulfanyl and fused thiophene rings may disrupt microbial membrane integrity or inhibit folate synthesis .
- Anticancer Activity : Halogenated or styryl-substituted derivatives interact with DNA topoisomerases or kinase domains .
- Enzyme Inhibition : Phenyl or benzo-fused groups enhance π-π stacking in α-glucosidase or COX-2 active sites .
Biological Activity
5-(Methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one is a heterocyclic compound belonging to the imidazoquinazoline family. Its unique structure, characterized by a fused imidazole and quinazoline ring with a methylsulfanyl group, suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its therapeutic applications, mechanisms of action, and relevant research findings.
- IUPAC Name : 5-methylsulfanyl-3H-imidazo[1,2-c]quinazolin-2-one
- Molecular Formula : C11H10N4OS
- CAS Number : 168140-75-8
The compound's structure contributes to its reactivity and interaction with biological targets. The methylsulfanyl group enhances its lipophilicity, potentially improving membrane permeability.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has shown promising results against various cancer cell lines:
These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial effects. It demonstrated activity against a range of pathogens, including bacteria and fungi. The following table summarizes some of the notable findings:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate Inhibition | |
| Escherichia coli | Significant Activity | |
| Candida albicans | Moderate Activity |
The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential enzymatic processes.
α-Glucosidase Inhibition
Another significant biological activity of this compound is its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. This property positions it as a potential therapeutic agent for managing type 2 diabetes mellitus:
The compound's inhibition of α-glucosidase was significantly more potent than the standard drug acarbose, indicating its potential for further development as an antidiabetic agent.
The biological activities of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells, preventing progression to DNA synthesis.
- Apoptosis Induction : It activates intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins.
- Enzyme Inhibition : The structural features allow it to bind effectively to enzymes like α-glucosidase, inhibiting their activity.
Case Studies
A recent study highlighted the synthesis and evaluation of various substituted derivatives of imidazo[1,2-c]quinazolines, including the methylsulfanyl variant. These derivatives were subjected to extensive biological testing:
- Synthesis Methodology : Compounds were synthesized via cyclization reactions involving appropriate precursors under controlled conditions.
- Biological Evaluation : Each derivative was tested for anticancer and antimicrobial activities using standard assays.
Results indicated that modifications to the methylsulfanyl group significantly influenced both anticancer and antimicrobial potency.
Q & A
Q. What are the critical steps in synthesizing 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one?
The synthesis involves multi-step organic reactions, including cyclization to form the imidazoquinazoline core. Key steps include:
- Cyclization : Reaction of 2-aminobenzylamine with aldehydes or ketones under acidic/basic conditions to generate the bicyclic scaffold .
- Substitution : Introduction of the methylsulfanyl group via alkylation or nucleophilic substitution, often using potassium xanthate or thiourea derivatives .
- Purification : Column chromatography or recrystallization to isolate the final compound (>90% purity) .
Q. How is the structural identity of this compound confirmed?
Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR to verify substituent positions and scaffold integrity (e.g., δ 168.11 ppm for sulfur-linked carbons) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 471.58) validate the molecular formula .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., monoclinic P2/n space group) .
Q. What are the primary physicochemical properties relevant to experimental design?
Key properties include:
- Solubility : Poor aqueous solubility; requires DMSO or ethanol for in vitro assays .
- Stability : Sensitive to light and humidity; store at -20°C under inert gas .
- Purity : ≥95% purity (HPLC-UV) is critical for reproducibility in biological assays .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
Optimization strategies include:
- Catalyst Screening : Use of KCO or NaH to enhance alkylation efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction kinetics for sulfur incorporation .
- Temperature Control : Reflux in i-PrOH (6–8 hours) ensures complete cyclization .
Q. What biological targets are associated with this compound?
Mechanistic studies suggest interactions with:
- Kinases : Inhibition of tyrosine kinases (e.g., EGFR) via competitive binding to ATP pockets, validated by molecular docking .
- Microbial Enzymes : Disruption of Candida albicans ergosterol biosynthesis, leading to fungicidal activity (MIC = 50 µg/ml) .
- DNA Intercalation : Planar aromatic structure enables DNA binding, reducing replication efficiency .
Q. How do structural modifications influence bioactivity?
Structure-activity relationship (SAR) studies reveal:
- Methylsulfanyl Group : Enhances lipophilicity and membrane permeability, critical for antifungal activity .
- Methoxy Substitutions : At positions 8/9 improve solubility but reduce kinase affinity .
- Benzyl Derivatives : Increase steric bulk, altering target specificity (e.g., shifting from kinase to protease inhibition) .
Data Analysis & Contradictions
Q. How to resolve discrepancies in reported biological activities across studies?
Contradictions often arise from:
- Assay Variability : Differences in fungal strains (e.g., C. albicans vs. Aspergillus) or cell lines .
- Purity Gradients : Impurities >5% can mask true activity; cross-validate with LC-MS .
- Dosage Regimens : Non-linear dose-response curves require IC recalibration .
Q. What computational tools aid in predicting the compound’s mechanism of action?
- Molecular Dynamics (MD) Simulations : Model binding stability with kinases using AMBER or GROMACS .
- QSAR Modeling : Relate substituent electronic parameters (e.g., Hammett σ) to antifungal potency .
- Docking Software (AutoDock Vina) : Predict binding poses in DNA grooves or enzyme active sites .
Methodological Recommendations
Q. How to design a robust SAR study for derivatives of this compound?
- Library Synthesis : Use combinatorial chemistry to generate 6-S- and 5-N-substituted analogs .
- High-Throughput Screening (HTS) : Test against kinase panels or microbial growth assays .
- Data Normalization : Express activity as % inhibition relative to positive controls (e.g., fluconazole for fungi) .
Q. What techniques validate target engagement in cellular models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
